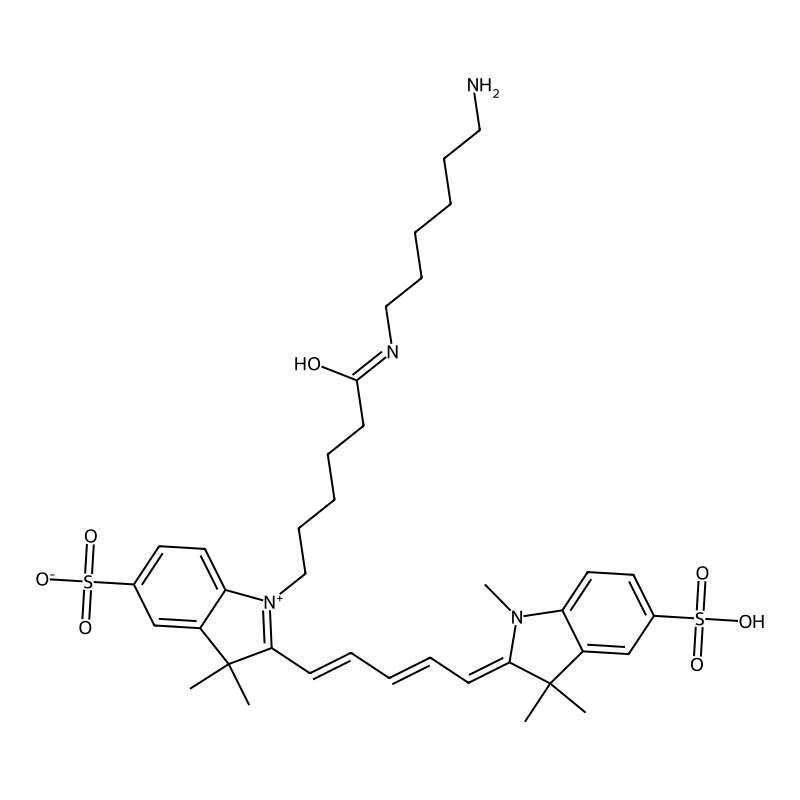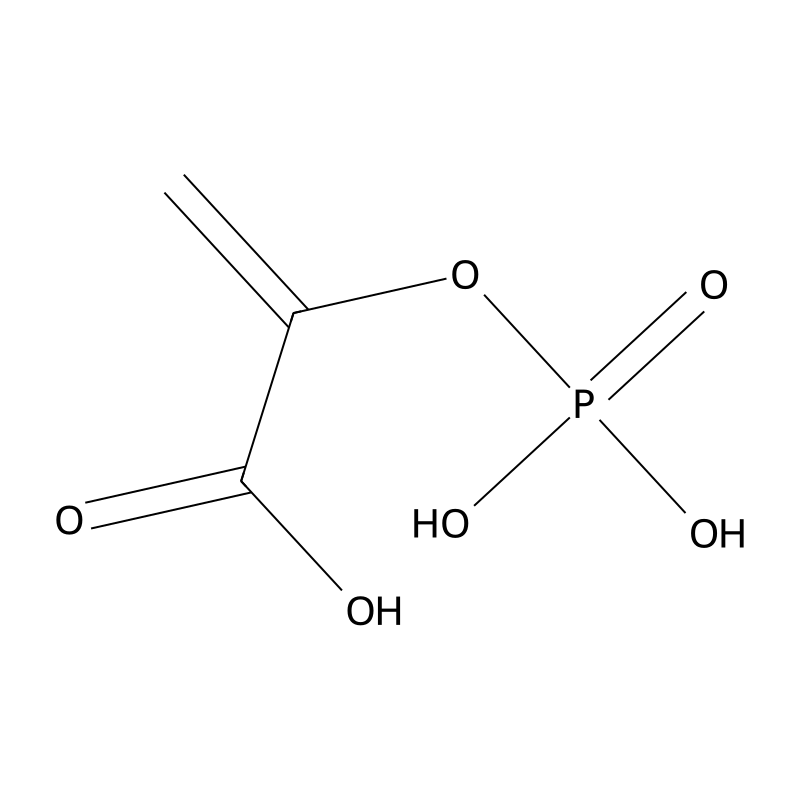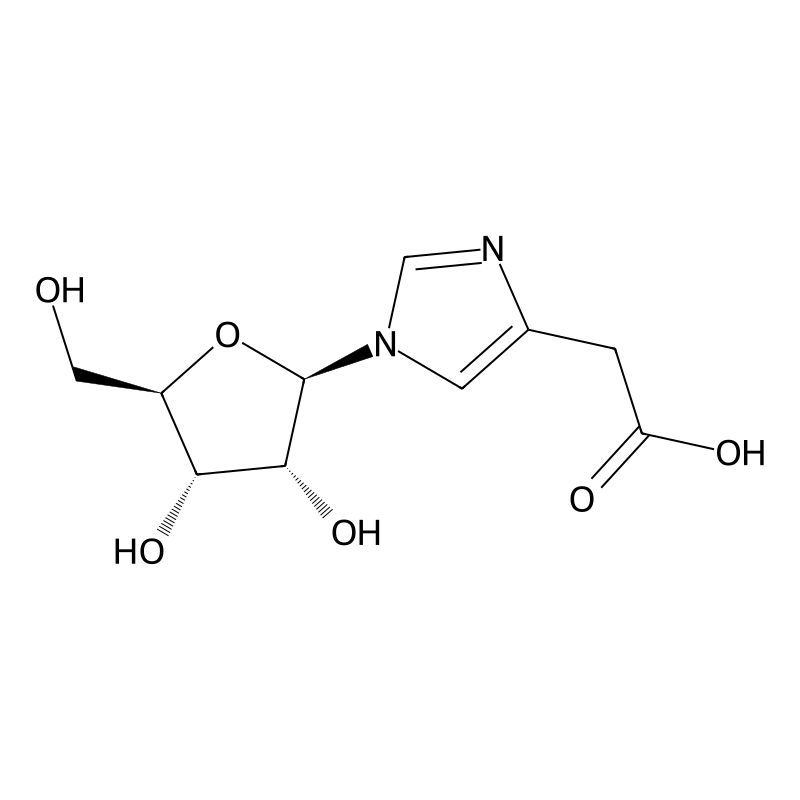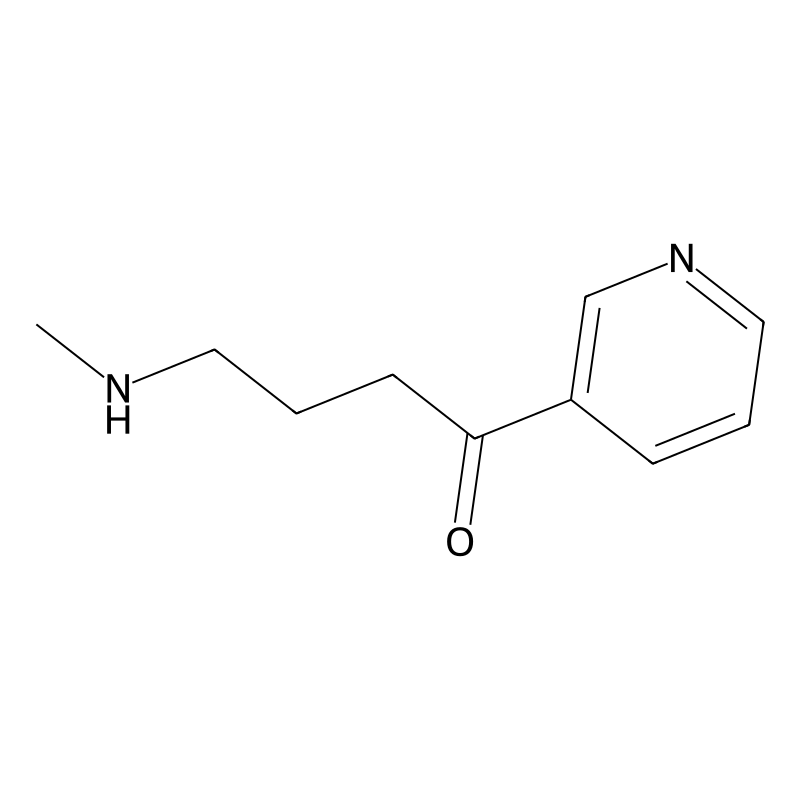Hex-5-yn-1-amine hydrochloride
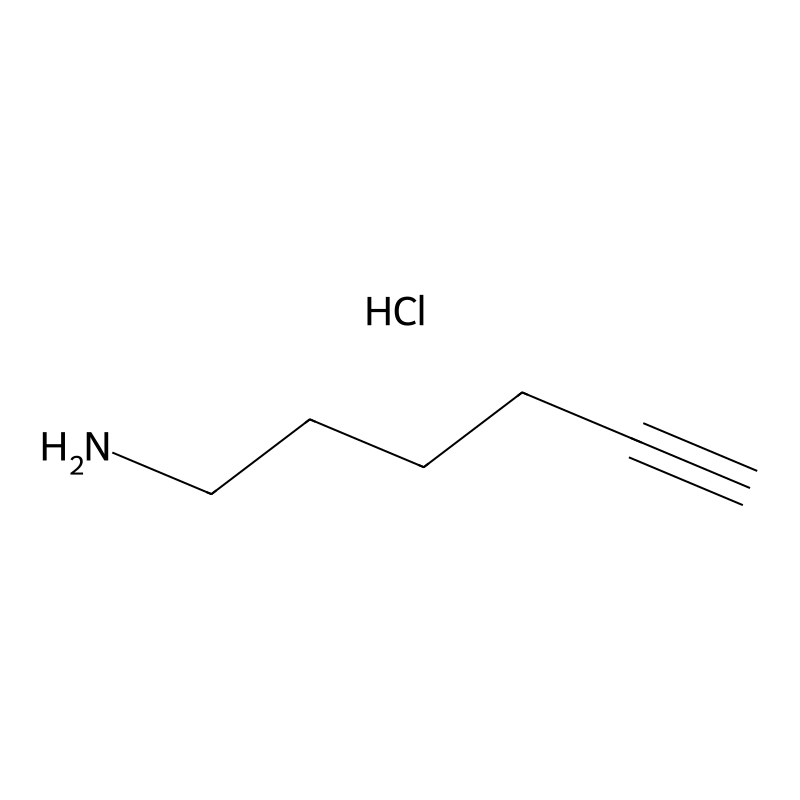
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
The presence of a terminal alkyne (C≡CH) and an amine group (NH2) in Hex-5-yn-1-amine hydrochloride makes it a valuable building block for organic synthesis. These functional groups can undergo various reactions to create complex molecules with diverse applications in pharmaceuticals, materials science, and other fields [].
Click Chemistry:
The terminal alkyne functionality allows Hex-5-yn-1-amine hydrochloride to participate in click chemistry reactions. Click chemistry is a set of powerful tools for rapid and efficient coupling of molecules containing specific functional groups []. This technique could be used to attach Hex-5-yn-1-amine hydrochloride to other molecules of interest for various purposes.
Medicinal Chemistry:
The combination of an alkyne and an amine functionality offers interesting possibilities for exploring potential biological activities. By incorporating Hex-5-yn-1-amine hydrochloride into larger structures, researchers could investigate its interaction with biological targets and develop new drug candidates [].
Material Science:
The alkyne group can be used to create new materials with unique properties. For example, Hex-5-yn-1-amine hydrochloride could be used to develop polymers with specific functionalities or to modify surfaces for desired chemical or physical properties [].
Hex-5-yn-1-amine hydrochloride is a chemical compound with the molecular formula and a CAS number of 102169-54-0. This compound features a terminal alkyne (the hex-5-yn part) and an amine functional group, making it a versatile building block in organic synthesis. The hydrochloride salt form enhances its solubility in water, which is beneficial for various applications in medicinal chemistry and material science .
As a research chemical, a specific mechanism of action for Hex-5-yn-1-amine hydrochloride is not documented. Its potential role lies in its ability to serve as a building block for the synthesis of more complex molecules with targeted functions.
Information on the safety profile of Hex-5-yn-1-amine hydrochloride is limited. However, based on the presence of the amine group, it's likely to be corrosive and may cause skin and eye irritation []. The alkyne functionality might also contribute to flammability. Due to the lack of specific data, it's crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting, following general laboratory safety protocols.
- Alkyne Reactions: The terminal alkyne can undergo reactions such as nucleophilic additions or cycloadditions, including click chemistry, which is useful for synthesizing complex molecules.
- Amine Reactions: The amine group can participate in acylation, alkylation, and condensation reactions, allowing for the formation of various derivatives and conjugates .
The synthesis of Hex-5-yn-1-amine hydrochloride can be achieved through several methods:
- Alkyne Synthesis: Starting from readily available alkynes, the compound can be synthesized via nucleophilic substitution reactions.
- Hydrochloride Formation: The free base form of Hex-5-yn-1-amine can be converted to its hydrochloride salt by reacting with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility .
Hex-5-yn-1-amine hydrochloride finds applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents.
- Material Science: It can be utilized in the development of new materials with specific properties due to its reactivity .
Interaction studies involving Hex-5-yn-1-amine hydrochloride focus on its reactivity with biological molecules and other chemical entities:
- Protein Interactions: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic effects.
- Reactivity Profiling: Understanding its reactivity with various electrophiles or nucleophiles can help predict its behavior in biological systems and synthetic pathways .
Hex-5-yn-1-amine hydrochloride shares structural similarities with several other compounds that also contain alkyne and amine functionalities. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hex-2-yn-1-amine hydrochloride | Terminal alkyne + amine | Different position of the alkyne group |
| Octa-2-yne | Internal alkyne | Longer carbon chain; less reactive due to internal alkyne |
| Butyne amine | Shorter carbon chain | Simpler structure; potentially different biological activity |
Uniqueness of Hex-5-yn-1-Amine Hydrochloride
Hex-5-yn-1-amines' unique position of the alkyne group allows for specific reactivity patterns that may not be present in other similar compounds. This structural feature could lead to distinct biological activities and synthetic applications that differentiate it from other analogs .
Molecular Architecture
Hex-5-yn-1-amine hydrochloride represents a multifunctional organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 grams per mole [1] [2] [3]. The compound is characterized by a distinctive molecular architecture that combines a linear carbon chain, a terminal alkyne functional group, and a primary amine moiety in its hydrochloride salt form [4] [5]. The Chemical Abstracts Service registry number 102169-54-0 uniquely identifies this compound, while its International Union of Pure and Applied Chemistry name is designated as 5-hexyn-1-amine hydrochloride [1] [3].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C#CCCCCN.[H]Cl, which clearly delineates the terminal alkyne group, the intervening methylene chain, and the ammonium chloride salt formation [2] [5]. The International Chemical Identifier string InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h1H,3-7H2;1H provides a standardized representation of the molecular connectivity and hydrogen distribution [1] [4].
Linear Carbon Chain Configuration
The carbon skeleton of hex-5-yn-1-amine hydrochloride consists of a six-carbon linear chain with specific geometric constraints imposed by the terminal alkyne functionality [6] . The methylene units between the alkyne and amine groups adopt a typical alkyl chain conformation with carbon-carbon bond lengths of approximately 154 picometers and tetrahedral bond angles of 109.5 degrees [8] [9] [10]. This linear arrangement provides sufficient spatial separation between the two reactive functional groups, spanning four methylene units, which allows for selective chemical transformations at either terminus of the molecule [6].
The carbon chain exhibits conformational flexibility typical of linear alkyl compounds, with rotation about the carbon-carbon single bonds permitting various staggered conformations [11] [12]. Quantum chemical calculations indicate that the extended all-trans conformation represents the most stable arrangement for the alkyl portion of the molecule, minimizing steric interactions between adjacent methylene groups [11] [13].
Terminal Alkyne Functional Group
The terminal alkyne moiety (-C≡C-H) constitutes a critical structural feature of hex-5-yn-1-amine hydrochloride, characterized by a carbon-carbon triple bond length of approximately 120 picometers and a linear geometry with bond angles of 180 degrees [14] [15] [16]. The terminal alkyne carbon atoms exhibit sp hybridization, with the triple bond consisting of one sigma bond and two pi bonds [14] [16]. The terminal hydrogen atom attached to the alkyne carbon demonstrates enhanced acidity compared to typical alkyl hydrogen atoms, with a pKa value of approximately 25 [16] [17].
This acidic character of the terminal alkyne hydrogen enables deprotonation reactions with strong bases such as sodium amide, forming acetylide anions that serve as versatile nucleophiles in synthetic transformations [16] [17]. The terminal alkyne functionality also participates in characteristic reactions including hydrogenation, hydration, and coupling reactions such as the Sonogashira coupling [15] [16].
Primary Amine Moiety
The primary amine functional group (-NH₂) in hex-5-yn-1-amine exhibits a pyramidal geometry with the nitrogen atom adopting sp³ hybridization [8] [9] [10]. The nitrogen atom forms three sigma bonds with two hydrogen atoms and one carbon atom, while a lone pair of electrons occupies the fourth sp³ hybrid orbital [9] [10]. The carbon-nitrogen bond length measures approximately 147 picometers, which is shorter than typical carbon-carbon bonds (154 picometers) but longer than carbon-oxygen bonds (143 picometers) [8] [10].
The nitrogen atom exhibits a trigonal pyramidal geometry with bond angles of approximately 108 degrees, slightly compressed from the ideal tetrahedral angle due to the repulsive effect of the lone pair electrons [9] [10] [18]. The primary amine group demonstrates significant nucleophilic character, with the lone pair on nitrogen readily available for bond formation with electrophilic centers [19]. The amine functionality also exhibits basic properties, capable of accepting protons to form ammonium cations [20] [19].
Hydrochloride Salt Formation
The hydrochloride salt of hex-5-yn-1-amine forms through the protonation of the primary amine group by hydrochloric acid, resulting in an ionic compound consisting of a protonated ammonium cation and a chloride anion [21] [22] [23]. This acid-base reaction involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom, generating a positively charged ammonium center [22] [23]. The salt formation process enhances the compound's water solubility and crystalline properties compared to the free base form [21] [23].
The protonated nitrogen atom in the hydrochloride salt adopts a tetrahedral geometry with four bonds to hydrogen and carbon atoms, eliminating the lone pair that characterizes the free amine [22] [18]. The formation of the ionic salt typically results in a solid crystalline material with improved handling characteristics and stability compared to the liquid free base [2] [4] [21]. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts in proton signals adjacent to the protonated nitrogen center, confirming the salt formation [21].
Stereochemical Properties
The stereochemical characteristics of hex-5-yn-1-amine hydrochloride are primarily determined by the pyramidal geometry of the nitrogen center and the linear arrangement of the alkyne functionality [9] [10] [18]. The nitrogen atom in the free base form theoretically represents a stereogenic center due to its tetrahedral arrangement with three different substituents and a lone pair of electrons [9] [10]. However, the compound does not exhibit optical activity due to rapid pyramidal inversion at the nitrogen center [9] [10].
Pyramidal inversion occurs through a low-energy transition state in which the nitrogen atom temporarily adopts sp² hybridization with planar geometry, allowing rapid interconversion between enantiomeric forms [9] [10] [24]. The energy barrier for this inversion process is approximately 25 kilojoules per mole, which is sufficiently low to permit rapid equilibration at room temperature [10] [24]. This dynamic process effectively racemizes any potential optical activity, rendering the compound optically inactive under normal conditions [9] [10].
In the hydrochloride salt form, the nitrogen atom loses its potential stereogenic character due to the formation of four bonds, eliminating the lone pair that could differentiate enantiomeric forms [18]. The protonated ammonium center adopts a tetrahedral geometry without the possibility of pyramidal inversion, as all four coordination sites are occupied by bonding pairs [18].
Conformational Analysis
The conformational behavior of hex-5-yn-1-amine hydrochloride is governed by the rotational freedom about the carbon-carbon single bonds in the alkyl chain portion of the molecule [11] [12] [25]. The linear alkyl chain connecting the terminal alkyne and primary amine groups exhibits multiple conformational states accessible through rotation about the C-C bonds [11] [12]. The most stable conformation corresponds to the extended all-trans arrangement, which minimizes steric interactions between adjacent methylene groups and maximizes the distance between the terminal functional groups [11] [12].
Conformational analysis reveals that the energy differences between various rotational isomers are relatively small, typically on the order of a few kilojoules per mole [11] [25]. The terminal alkyne group maintains its linear geometry regardless of the alkyl chain conformation, as the sp-hybridized carbon atoms are constrained to a 180-degree bond angle [14] [16]. Similarly, the pyramidal geometry of the amine nitrogen remains consistent across different chain conformations, though the precise orientation of the lone pair may vary [9] [10].
Experimental studies using Raman spectroscopy have demonstrated that linear alkyl chains can adopt various conformational states in solution, with the population distribution dependent on temperature and solvent effects [11] [12]. In the solid state, crystal packing forces may favor specific conformations that optimize intermolecular interactions and minimize crystal lattice energy [11].
Computational Modeling and Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic structure and molecular properties of hex-5-yn-1-amine hydrochloride [26] [27] [13]. Density functional theory calculations using hybrid functionals such as CAM-B3LYP have proven particularly effective for predicting the geometric and electronic properties of amine-containing compounds [27]. These computational methods accurately reproduce experimental bond lengths, bond angles, and vibrational frequencies for similar alkyne-amine systems [26] [27].
Computational studies reveal that the terminal alkyne carbon atoms exhibit significant electron density in the pi-bonding orbitals, consistent with the triple bond character and enhanced reactivity of this functional group [26] [13]. The nitrogen atom in the primary amine displays a characteristic lone pair orbital that extends into the molecular environment, explaining the nucleophilic and basic properties of this center [27] [19]. Electronic structure calculations indicate that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair, while the lowest unoccupied molecular orbital involves the pi-antibonding orbitals of the alkyne system [26].
Molecular mechanics calculations have been employed to explore the conformational landscape of the alkyl chain portion, revealing energy differences between various rotational isomers and identifying preferred conformational states [11] [13]. These calculations confirm that the extended all-trans conformation represents the global minimum energy structure, with gauche conformations lying approximately 2-4 kilojoules per mole higher in energy [11]. Advanced quantum chemical methods incorporating electron correlation effects provide accurate predictions of molecular properties including dipole moments, polarizabilities, and vibrational spectra [26] [27].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₆H₁₂ClN | Experimental | [1] |
| Molecular Weight (g/mol) | 133.62 | Calculated | [1] [2] |
| CAS Number | 102169-54-0 | Registry | [1] [3] |
| SMILES | C#CCCCCN.[H]Cl | Structural | [2] [5] |
| InChI Key | CBCZSSUFAOAUMP-UHFFFAOYSA-N | Computed | [1] [4] |
| Physical State | White to yellow crystals | Experimental | [2] [4] |
| Heavy Atom Count | 8 | Computed | [5] |
| Rotatable Bond Count | 3 | Computed | [5] |
| Topological Polar Surface Area (Ų) | 26 | Computed | [5] |
| Bond Type | Bond Length (pm) | Bond Angle (°) | Hybridization | Reference |
|---|---|---|---|---|
| C≡C (Terminal alkyne) | 120 | 180 | sp | [14] [16] |
| C-C (Alkyl chain) | 154 | 109.5 | sp³ | [8] [10] |
| C-N (Primary amine) | 147 | 108 | sp³ | [8] [10] |
| C-H (Alkyl) | 109 | 109.5 | sp³ | [8] |
| C-H (Terminal alkyne) | 105 | 180 | sp | [16] |
| N-H (Primary amine) | 101 | 107 | sp³ | [10] |
| N-H (Ammonium) | 103 | 109 | sp³ | [10] |
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant

